molecular formula C14H25N3O2 B6340368 tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate CAS No. 1221346-49-1

tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate

Cat. No.: B6340368
CAS No.: 1221346-49-1
M. Wt: 267.37 g/mol
InChI Key: QAJNJEGLSZLGFZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate is a synthetic organic compound that features an imidazole ring, a tert-butyl ester group, and a propylamine chain

Properties

IUPAC Name

tert-butyl 3-(3-imidazol-1-ylpropylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-12(13(18)19-14(2,3)4)10-15-6-5-8-17-9-7-16-11-17/h7,9,11-12,15H,5-6,8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJNJEGLSZLGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCCN1C=CN=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of an imidazole derivative with a suitable halide, followed by the introduction of the tert-butyl ester group through esterification reactions. The reaction conditions often require the use of bases, solvents like dichloromethane, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the imidazole ring, leading to a diverse array of products.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of imidazole-containing molecules with biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The propylamine chain and tert-butyl ester group can influence the compound’s solubility and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-ethylpropanoate: Similar structure with an ethyl group instead of a methyl group.

    tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-phenylpropanoate: Contains a phenyl group, offering different chemical properties.

    tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-hydroxypropanoate: Features a hydroxyl group, which can alter its reactivity and solubility.

Uniqueness

tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

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